

"2-Amino-5-fluoro-3-nitrobenzoic acid" structural analysis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-Amino-5-fluoro-3-nitrobenzoic acid
CAS No.:	177960-62-2
Cat. No.:	B062299

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Technical Monograph: 2-Amino-5-fluoro-3-nitrobenzoic Acid

Structural Analysis, Synthetic Utility, and Analytical Characterization

Executive Summary

2-Amino-5-fluoro-3-nitrobenzoic acid (CAS 177960-62-2) represents a highly specialized fluorinated aromatic scaffold critical to modern medicinal chemistry. Unlike simple benzoic acid derivatives, this molecule possesses a dense functionalization pattern—an amine, a nitro group, a carboxylic acid, and a fluorine atom—arranged to create unique electronic push-pull systems.

This guide serves as a definitive technical resource for researchers utilizing this compound as a precursor for benzimidazoles, quinoxalines, and fluorinated anthranilic acid derivatives. It synthesizes structural theory with practical, field-proven analytical protocols.

Molecular Architecture & Electronic Properties

Structural Logic and Regiochemistry

The utility of this molecule stems from the specific arrangement of its substituents. The 2-amino and 3-nitro groups are ortho to each other, a classic motif for generating 1,2-diamines upon reduction. The 5-fluoro substituent provides metabolic stability (blocking the para position relative to the amine) and modulates the lipophilicity of downstream pharmacophores.

- Formula:
- Molecular Weight: 200.12 g/mol [1][2]
- pKa Prediction: The carboxylic acid is acidified by the electron-withdrawing nitro group (likely $pK_a < 3.5$), while the aniline nitrogen is weakly basic due to the ortho-nitro and ortho-carboxyl electron withdrawal.

Intramolecular Interactions

A critical feature of this molecule is the Intramolecular Hydrogen Bonding Network (IHBN).

- NH₂

NO₂: The amine protons donate to the nitro oxygen, locking the C2-C3 bond rotation and planarizing the system.

- NH₂

COOH: A secondary interaction often exists between the amine and the carbonyl oxygen of the acid, creating a "bifurcated" hydrogen bond donor system.

This internal locking reduces the nucleophilicity of the amine, requiring forcing conditions for N-alkylation or acylation unless the nitro group is first reduced.

Spectroscopic Characterization (The "How-To")

Accurate identification relies on resolving the specific coupling patterns introduced by the fluorine atom (

).

Predicted NMR Signatures (&)

Solvent Recommendation: DMSO-

(Essential to break intermolecular dimers and visualize exchangeable protons).

Nucleus	Signal	Multiplicity	Approx.[3] Shift ()	Assignment & Causality
	COOH	Broad Singlet	13.0 - 14.0	Highly acidic proton; often broadened by exchange.
	NH ₂	Broad Singlet	7.5 - 8.5	Deshielded by ortho-nitro/carboxyl groups.
	H4	dd	8.2 - 8.4	Key Diagnostic: Located between and . Deshielded by . Coupled to () and ().
	H6	dd	7.6 - 7.9	Located between and . Coupled to () and .

F5

Multiplet

-110 to -120

Characteristic
aromatic fluorine
shift.

Mass Spectrometry (ESI-MS)

- Ionization Mode: Negative Ion Mode (ESI-) is superior due to the carboxylic acid.
- Parent Ion:
.
- Fragmentation: Expect loss of
(M-44) yielding the nitroaniline species.

Chromatographic Purity Profiling (HPLC Protocol)

Standard reverse-phase methods often fail to retain this polar, acidic molecule. The following protocol utilizes Ion Suppression to ensure sharp peak shape and reproducible retention.

Method: Acidified Reverse-Phase C18

- Objective: Quantify purity and separate from the likely impurity (2-Amino-5-fluorobenzoic acid - starting material).
- Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 μ m) or equivalent.
- Temperature: 30°C.
- Flow Rate: 1.0 mL/min.[4]
- Detection: UV @ 254 nm (aromatic) and 330 nm (nitro/amine conjugation).

Mobile Phase System:

- Solvent A: 0.1% Formic Acid in Water (Maintains COOH in neutral state).
- Solvent B: Acetonitrile (ACN).[5]

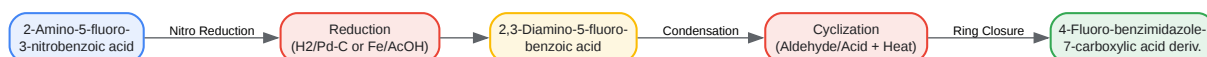
Gradient Table:

Time (min)	% Solvent B	Event
0.0	5	Equilibration
2.0	5	Isocratic Hold (Polar impurities elute)
15.0	90	Linear Gradient
18.0	90	Wash

| 18.1 | 5 | Re-equilibration |

Synthetic Utility & Transformation Pathways[6][7]

The primary value of **2-Amino-5-fluoro-3-nitrobenzoic acid** is its role as a "masked" diamine. The following diagram illustrates its transformation into a Fluorinated Benzimidazole, a privileged scaffold in kinase inhibitors (e.g., MEK, EGFR inhibitors).



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Figure 1: Synthetic workflow converting the nitro-precursor into a bioactive benzimidazole scaffold. The 3-nitro group is reduced to an amine, creating the vicinal diamine required for imidazole ring formation.

Experimental Protocol: Synthesis of Benzimidazole Derivative

Note: This is a generalized procedure adapted for this specific fluorinated scaffold.

Step 1: Nitro Reduction

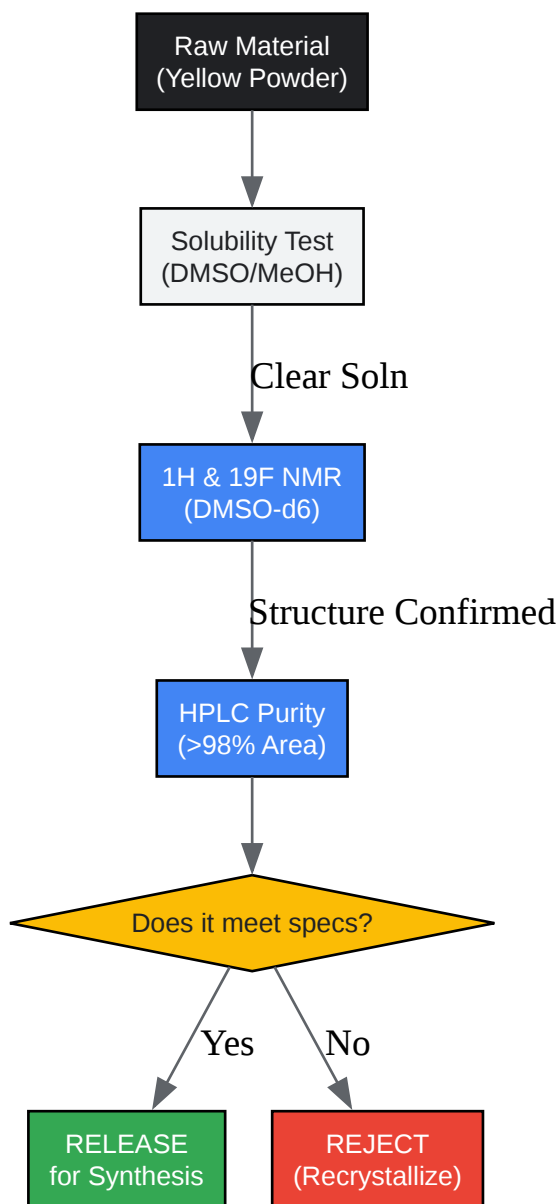
- Charge a hydrogenation vessel with **2-Amino-5-fluoro-3-nitrobenzoic acid** (1.0 eq) and Methanol (10 vol).
- Add 10% Pd/C catalyst (5 wt% loading).
- Pressurize with Hydrogen gas (30 psi) and stir at RT for 4-6 hours.
- Monitor by HPLC (Method in Section 3). Disappearance of the nitro peak (RT ~10-12 min) and appearance of the diamine (RT ~3-5 min) confirms completion.
- Filter through Celite to remove Pd/C. Use the filtrate immediately (diamines are oxidation-sensitive).

Step 2: "One-Pot" Cyclization

- To the filtrate from Step 1, add the desired aldehyde (1.1 eq) (e.g., benzaldehyde for a 2-phenyl derivative).
- Add Sodium Metabisulfite (1.2 eq) as an oxidant/catalyst.
- Reflux at 70°C for 12 hours.
- Workup: Concentrate solvent, neutralize with _____, and extract with Ethyl Acetate.

Analytical Decision Tree

Use this workflow to validate the identity and quality of the material before committing to expensive synthesis steps.



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Figure 2: Quality Control Decision Tree. Validates material identity via NMR and purity via HPLC prior to release.

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- To cite this document: BenchChem. ["2-Amino-5-fluoro-3-nitrobenzoic acid" structural analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b062299/docs#2-amino-5-fluoro-3-nitrobenzoic-acid-structural-analysis>]

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